4-(2-Benzyloxyphenyl)-3-methylbenzoic acid
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Overview
Description
4-(2-Benzyloxyphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group to the phenyl ring. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Methylbenzoic Acid Moiety: The next step involves the introduction of the methyl group to the benzoic acid. This can be achieved through Friedel-Crafts alkylation, where toluene is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of the Two Moieties: The final step involves the coupling of the benzyloxyphenyl group with the methylbenzoic acid moiety. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzyloxyphenyl)-3-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The benzyloxy group can be reduced to form a phenol derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for electrophilic substitution include halogens and nitrating agents, while nucleophilic substitution can involve reagents such as sodium hydroxide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can yield phenol derivatives.
Scientific Research Applications
4-(2-Benzyloxyphenyl)-3-methylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Industry: It can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2-Benzyloxyphenyl)-3-methylbenzoic acid can be compared with other similar compounds, such as:
4-(2-Benzyloxyphenyl)benzoic acid: This compound lacks the methyl group present in this compound, which may affect its reactivity and applications.
4-(2-Benzyloxyphenyl)-2-methylbenzoic acid: This compound has the methyl group in a different position, which may also affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties that can be exploited in various scientific research applications.
Properties
IUPAC Name |
3-methyl-4-(2-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-13-17(21(22)23)11-12-18(15)19-9-5-6-10-20(19)24-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQIGNLAQZHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692182 |
Source
|
Record name | 2'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-93-0 |
Source
|
Record name | 2'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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